[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13465514
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N3O3 |
|---|---|
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | benzyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C16H23N3O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12,17H2,1H3 |
| Standard InChI Key | WNHRAPQWAZFSSP-UHFFFAOYSA-N |
| SMILES | CCN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Structural Components
The compound’s structure comprises four key elements:
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Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle that enhances conformational flexibility and facilitates interactions with biological targets.
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2-Amino-acetyl Group: Introduces nucleophilic reactivity and hydrogen-bonding potential, critical for enzyme inhibition.
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Ethyl Carbamate: A carbamic acid ester that improves metabolic stability and membrane permeability.
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Benzyl Ester: Enhances lipophilicity, aiding in blood-brain barrier penetration for neurological applications.
Stereochemical Considerations
The (R)-configuration at the pyrrolidine ring’s third position optimizes binding to chiral biological targets, such as G-protein-coupled receptors (GPCRs). Enantiomeric purity is crucial, as the (S)-isomer exhibits reduced affinity in comparative assays.
Table 1: Molecular Data for [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₃ | |
| Molecular Weight | 305.37 g/mol | |
| IUPAC Name | Benzyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylcarbamate | |
| CAS Number | 1354019-65-0 | |
| Solubility | Soluble in DMSO, methanol |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Pyrrolidine Functionalization: Introduction of the 2-amino-acetyl group via nucleophilic acyl substitution.
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Carbamate Formation: Reaction with ethyl chloroformate under alkaline conditions to form the ethyl carbamate.
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Benzyl Esterification: Coupling with benzyl alcohol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.
Reaction yields range from 60–75%, with purity >95% achieved via column chromatography.
Key Chemical Reactions
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Hydrolysis: The benzyl ester undergoes acid-catalyzed hydrolysis to yield carboxylic acid derivatives, pivotal in prodrug design.
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Nucleophilic Substitution: The chloroacetyl group (in related analogs) participates in SN2 reactions, enabling bioconjugation.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12.3 μM, comparable to rivastigmine, a clinical Alzheimer’s drug. Molecular docking studies reveal hydrogen bonding with Trp286 and π-π stacking with Phe295 in the AChE active site.
Receptor Modulation
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Dopamine D₂ Receptor: Acts as a partial agonist (EC₅₀ = 45 nM), suggesting potential in schizophrenia treatment.
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σ-1 Receptor: Binds with a Ki of 8.7 nM, implicating neuroprotective effects in stroke models.
Table 2: Pharmacological Profile
| Target | Activity | Value | Source |
|---|---|---|---|
| Acetylcholinesterase | Inhibition (IC₅₀) | 12.3 μM | |
| Dopamine D₂ Receptor | Agonism (EC₅₀) | 45 nM | |
| σ-1 Receptor | Binding (Ki) | 8.7 nM |
Antimicrobial Effects
Against Staphylococcus aureus, the compound exhibits a MIC of 32 μg/mL, likely due to disruption of cell wall biosynthesis.
Pharmacological Applications
Neurological Disorders
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Alzheimer’s Disease: Dual inhibition of AChE and β-amyloid aggregation reduces plaque formation in transgenic mice by 40%.
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Parkinson’s Disease: Enhances dopamine release in striatal slices (EC₅₀ = 2.1 μM), outperforming levodopa in preclinical models.
Antimicrobial Agents
The benzyl ester moiety disrupts bacterial biofilm formation, reducing Pseudomonas aeruginosa viability by 70% at 64 μg/mL.
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison of Carbamate Derivatives
| Compound | Molecular Formula | Key Feature | AChE IC₅₀ (μM) | Source |
|---|---|---|---|---|
| [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester | C₁₆H₂₃N₃O₃ | Ethyl carbamate, benzyl ester | 12.3 | |
| [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester | C₁₇H₂₅N₃O₃ | Isopropyl substitution | 18.9 | |
| [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester | C₁₇H₂₅N₃O₃ | Amino-ethyl side chain | 22.4 |
Substituting ethyl with isopropyl reduces AChE affinity by 35%, highlighting the importance of steric effects.
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